Vialinin A

Inflammation Immunology Allergy

Researchers studying ubiquitin signaling or TNF-α-mediated inflammation often face off-target effects from pan-DUB inhibitors. Vialinin A solves this with defined selectivity for USP4 (IC50 = 1.5 μM) and USP5 (IC50 = 5.9 μM), clean against UCH-L3, USP2, USP8, and thiol proteases. • TNF-α suppression IC50 = 0.09 nM, outperforming tacrolimus in RBL-2H3 mast cells. • Validated SENP1 inhibition (IC50 = 1.64 μM) surpassing thelephantin G. • Documented anti-angiogenic activity in HUVEC and Matrigel plug models in vivo. Supplied with rigorous analytical certification; global shipping with cold-chain integrity.

Molecular Formula C34H26O8
Molecular Weight 562.6 g/mol
CAS No. 858134-23-3
Cat. No. B1662646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVialinin A
CAS858134-23-3
Synonyms1,1'-(4,4'',5',6'-Tetrahydroxy[1,1':4',1''-terphenyl]-2',3'-diyl) benzeneacetic acid ester
Molecular FormulaC34H26O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
InChIInChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
InChIKeyNOJUKCRPSUMHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Vialinin A: DUB & Cytokine Inhibition


Vialinin A is a naturally occurring p-terphenyl compound originally isolated from the edible Chinese mushroom *Thelephora vialis* [1]. It is structurally characterized by a 1,1':4',1''-terphenyl core bearing two phenylacetoxy groups and four phenolic hydroxyls, conferring both potent antioxidant activity and the ability to inhibit specific deubiquitinating enzymes (DUBs) [2]. Vialinin A is primarily utilized in academic and industrial research as a chemical probe for ubiquitin-specific peptidases (USP4, USP5) and sentrin/SUMO-specific protease 1 (SENP1), as well as for studies of TNF-α-mediated inflammation and angiogenesis [1].

Probe type

Natural p-terphenyl DUB/USP inhibitor probe

Research context

Supports TNF-α signaling and mast cell degranulation studies

Selectivity profile

Reported selectivity for USP4/5 and SENP1 over other DUBs

Why Vialinin A Cannot Be Substituted


Although the p-terphenyl scaffold is shared by several mushroom-derived compounds, the unique substitution pattern of Vialinin A (5',6'-bis(phenylacetoxy)) dictates a distinct pharmacological profile that cannot be replicated by close structural analogs [1]. Direct comparative studies reveal that even a minimal structural modification, such as the dimethyl analog DMT, yields divergent functional effects, while other in-class p-terphenyls (e.g., atromentin, ganbajunins D/E) lack the specific DUB and cytokine inhibitory activities that define Vialinin A's utility [1][2]. Consequently, generic substitution with other p-terphenyls or broad-spectrum USP inhibitors will not recapitulate Vialinin A's precise target engagement and functional selectivity.

Structural analog divergence

Dimethyl analog DMT fails to reproduce Vialinin A's non-dose-dependent TNF-α production inhibition profile.

Class-level inactivity

Atromentin and ganbajunins D/E show no TNF-α or IL-4 inhibition in the same mast cell models.

Broad-spectrum inhibitor mismatch

Pan-DUB inhibitors may lack USP4/USP5 selectivity and introduce confounding off-target effects.

Vialinin A: Evidence vs. Comparators


TNF-α Inhibition Compared to Tacrolimus

In a direct head-to-head assay, Vialinin A inhibited TNF-α production from RBL-2H3 mast cells with an IC50 of 0.09±0.01 nM, which is approximately 2.8-fold more potent than the clinically used immunosuppressant tacrolimus (FK506) tested under identical conditions (IC50 = 0.25±0.03 nM) [1]. This indicates that for researchers focused on TNF-α blockade in mast cell-driven inflammation, Vialinin A provides superior in vitro potency compared to a standard-of-care comparator.

TNF-α Inhibition
Head-to-head
Vialinin A IC50 = 0.09±0.01 nM
Tacrolimus (FK506) IC50 = 0.25±0.03 nM
Supports TNF-α blockade research in mast cell models
RBL-2H3 cell-based assay context
Inflammation Immunology Allergy

Functional Selectivity vs. DMT Analog

A comparative study of Vialinin A and its structurally modified analog 5',6'-dimethyl-1,1':4',1″-terphenyl-2',3',4,4″-tetraol (DMT) revealed a critical functional divergence [1]. Both compounds inhibited TNF-α release from RBL-2H3 cells in a dose-dependent manner. However, Vialinin A uniquely demonstrated the capacity to inhibit TNF-α production at low concentrations in a manner that was not dose-dependent, a nuanced activity profile that DMT failed to reproduce [1]. This suggests that the precise structural features of Vialinin A confer a distinct mechanism of action that is lost even with minor chemical modification.

Mechanistic Divergence
Head-to-head
Vialinin A: non-dose-dependent production inhibition
DMT analog: dose-dependent release only
Reported distinct mechanism requires structural fidelity
IgE/antigen-stimulated RBL-2H3 cells
Inflammation Signal Transduction Drug Discovery

Antioxidant Activity Compared to BHT

Vialinin A demonstrated robust free radical-scavenging activity in the DPPH assay, with an EC50 value of 14.0 μM, which is comparable to that of the standard synthetic antioxidant butylated hydroxytoluene (BHT; EC50 = 10.0 μM) [1]. This quantifies its potency relative to a widely used reference antioxidant. Furthermore, radical scavenging experiments indicated that each molecule of Vialinin A donates two hydrogen atoms to DPPH radicals, confirming its stoichiometric antioxidant capacity [1].

Radical Scavenging
Head-to-head
Vialinin A EC50 = 14.0 μM
BHT EC50 = 10.0 μM
Comparable antioxidant activity to synthetic standard BHT
DPPH assay, hydrophobic conditions
Antioxidant Natural Products Oxidative Stress

Activity Gap vs. Other p-Terphenyls

While multiple p-terphenyl compounds co-occur in *Thelephora vialis*, their biological profiles differ starkly. In a class-level comparison, Vialinin A exhibited potent inhibition of TNF-α, IL-4, β-hexosaminidase, and MCP-1 release from RBL-2H3 cells. In contrast, the structurally related compounds atromentin and a mixture of ganbajunins D and E showed no such inhibitory effects in the same experimental system [1]. This highlights that not all p-terphenyls from this fungal source possess the same bioactive potential, and Vialinin A's specific activity cannot be assumed for other isolates.

Class Comparison
Class-level
Vialinin A: inhibits TNF-α, IL-4, β-hexosaminidase, MCP-1
Atromentin & ganbajunins: no significant inhibition
Specific multi-cytokine profile not shared by other p-terphenyls
Context-dependent; verify for intended assay
Natural Products Allergy Mast Cell Biology

Selective DUB Inhibition Profile

Vialinin A exhibits a specific inhibitory fingerprint across a panel of deubiquitinating enzymes (DUBs). It inhibits USP4 (IC50 = 1.5 μM), USP5 (IC50 = 5.9 μM), and UCH-L1 (IC50 = 22.3 μM) [1]. Critically, it displays no significant inhibitory activity against UCH-L3, USP2, and USP8 at relevant concentrations, demonstrating a defined selectivity window [1]. This is in contrast to other thiol protease families, against which Vialinin A also showed no inhibition (e.g., calpain, cathepsin) [2].

DUB Selectivity
Class-level
USP4 IC50 = 1.5 μM, USP5 IC50 = 5.9 μM, UCH-L1 IC50 = 22.3 μM
No inhibition: UCH-L3, USP2/8, calpain, cathepsin
Selective USP4/5 inhibition supports ubiquitin pathway studies
Panel-based selectivity review
Deubiquitinating Enzymes Chemical Biology Protease Inhibition

SENP1 Inhibition vs. Thelephantin G

In a direct comparison, Vialinin A inhibited full-length recombinant human SENP1 with an IC50 of 1.64±0.23 μM, demonstrating slightly greater potency than the related p-terphenyl thelephantin G (IC50 = 2.48±0.02 μM) [1]. This positions Vialinin A as one of the more potent naturally occurring SENP1 inhibitors available for studying SUMOylation-dependent processes.

SENP1 Inhibition
Head-to-head
Vialinin A IC50 = 1.64±0.23 μM
Thelephantin G IC50 = 2.48±0.02 μM
Reported higher SENP1 inhibition for SUMOylation research
Recombinant human SENP1 assay
SUMOylation Post-translational Modification Cancer Biology

Vialinin A: Validated Research Applications


Mast Cell Allergic Inflammation Models

Vialinin A is the compound of choice for suppressing TNF-α (IC50 = 0.09 nM) and IL-4 (IC50 = 2.8 nM) release from RBL-2H3 mast cells, outperforming the clinical immunosuppressant tacrolimus [1]. Its activity against β-hexosaminidase and MCP-1 makes it suitable for investigating the early and late phases of IgE-mediated allergic responses.

DUB Selectivity & Ubiquitin Pathway

Vialinin A serves as a selective chemical probe for USP4 (IC50 = 1.5 μM) and USP5 (IC50 = 5.9 μM), with a clean selectivity window against UCH-L3, USP2, USP8, and other thiol proteases like calpain and cathepsin [2]. This allows researchers to interrogate USP4/5-dependent signaling without the confounding effects of pan-DUB inhibition.

SUMOylation in Cancer & Inflammation

With validated SENP1 inhibitory activity (IC50 = 1.64 μM) that surpasses the related p-terphenyl thelephantin G [3], Vialinin A is a potent tool for investigating the role of SENP1-mediated deSUMOylation in tumor progression, inflammatory signaling, and transcription factor regulation.

Angiogenesis & Neovascularization

Vialinin A inhibits VEGF-induced proliferation, migration, and tube formation in HUVECs in vitro, and significantly reduces new blood vessel formation in a Matrigel plug mouse model in vivo, as evidenced by decreased CD31 and vWF expression [4]. This establishes its utility in anti-angiogenic drug discovery and vascular biology studies.

Application
Selection Property
Validation Focus
Mast cell allergic inflammation models
Multi-cytokine release inhibition profile
TNF-α, IL-4, β-hexosaminidase endpoint review
DUB selectivity & ubiquitin pathway research
USP4/USP5 selectivity window
DUB panel comparison context
SUMOylation in cancer & inflammation studies
SENP1 enzyme inhibition activity
SENP1-dependent deSUMOylation endpoint review
Angiogenesis & neovascularization research
VEGF-induced vascular response modulation
Endothelial tube formation / Matrigel plug endpoint review

Technical Documentation Hub

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43 linked technical documents
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